molecular formula C18H30N2O3 B13770825 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-78-2

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate

Katalognummer: B13770825
CAS-Nummer: 63917-78-2
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: UAYKDHALAVBVGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is a chemical compound with the molecular formula C18H30N2O3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a dipropylamino group, an ethoxy group, and an aminobenzoate moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(dipropylamino)ethoxy]propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate
  • 3-[2-(dimethylamino)ethoxy]propyl 4-aminobenzoate
  • 3-[2-(dipropylamino)ethoxy]propyl 4-nitrobenzoate

Uniqueness

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

63917-78-2

Molekularformel

C18H30N2O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate

InChI

InChI=1S/C18H30N2O3/c1-3-10-20(11-4-2)12-15-22-13-5-14-23-18(21)16-6-8-17(19)9-7-16/h6-9H,3-5,10-15,19H2,1-2H3

InChI-Schlüssel

UAYKDHALAVBVGN-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)CCOCCCOC(=O)C1=CC=C(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.